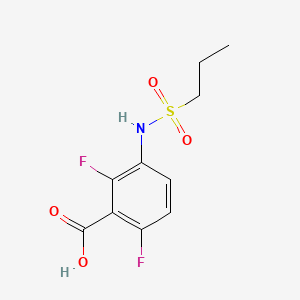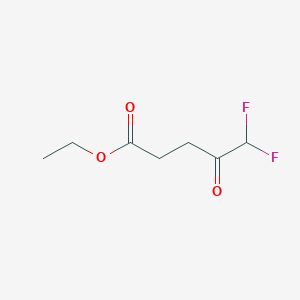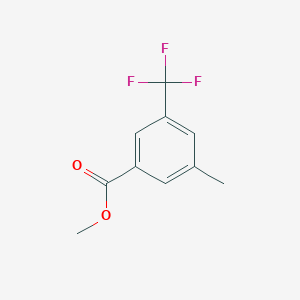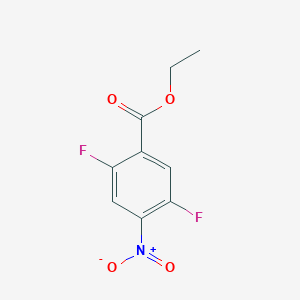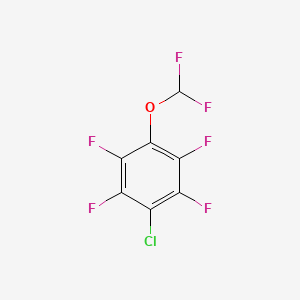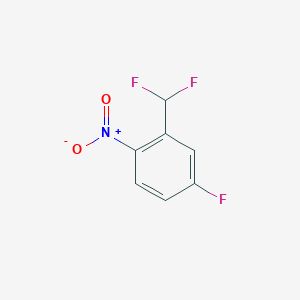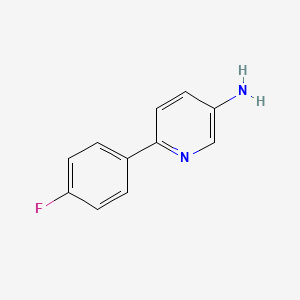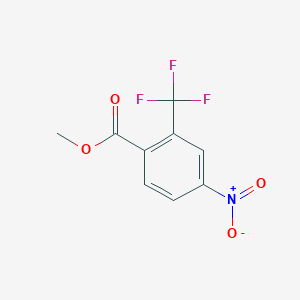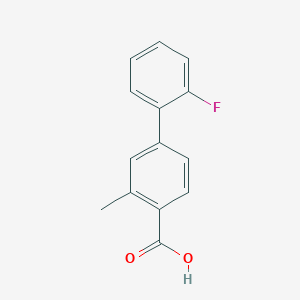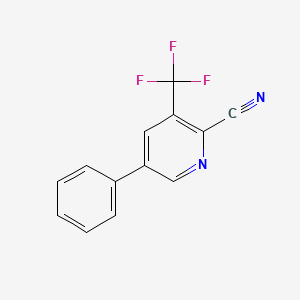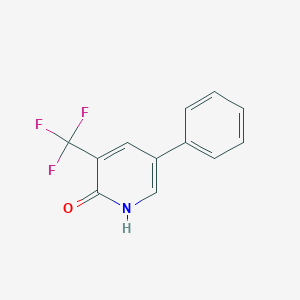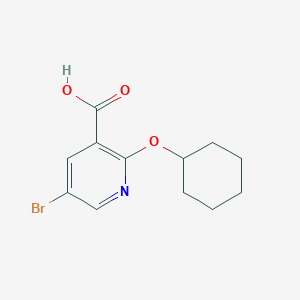
5-Bromo-2-(cyclohexyloxy)nicotinic acid
Vue d'ensemble
Description
5-Bromo-2-(cyclohexyloxy)nicotinic acid, also known as CB6, is a chemical compound used in various scientific experiments due to its unique physical and chemical properties. It belongs to the category of Carboxylic Acids . The molecular formula is C12H14BrNO3 and it has a molecular weight of 300.148 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-(cyclohexyloxy)nicotinic acid include a molecular weight of 300.148 .Applications De Recherche Scientifique
Herbicidal Activity
5-Bromo-2-(cyclohexyloxy)nicotinic acid derivatives exhibit significant potential in herbicidal applications. Notably, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have been synthesized and evaluated for their herbicidal activity. Some of these compounds demonstrated excellent herbicidal activity against specific weeds like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed) at certain concentrations. The synthesis and structure-activity relationships offer insights for developing new herbicides targeting monocotyledonous weeds (Yu et al., 2021).
Chemical Synthesis and Industrial Applications
The compound is also integral to chemical synthesis processes, particularly in the generation of nicotinic acid derivatives. The synthesis of 5-Bromo-nicotinonitrile, starting from 5-Bromo-nicotinic acid, involves multiple steps yielding significant products for further industrial applications. The process and the characterization of the resulting compounds highlight the compound's relevance in various industrial applications, particularly in sectors like food, pharmaceuticals, and biochemical industries (Qi-fan, 2010).
Pharmaceutical Research and Drug Development
In the realm of pharmaceutical research and drug development, 5-Bromo-2-(cyclohexyloxy)nicotinic acid and its derivatives are subjects of interest due to their potential biological activities. Studies have delved into the synthesis of novel nicotinic acid derivatives, assessing their potential as therapeutic agents. For instance, compounds synthesized with a 2-bromophenyl substituent showcased notable analgesic and anti-inflammatory activities, indicating the potential for developing new classes of medications (Khalil et al., 2013).
Receptor Research
The compound's relevance extends to receptor research, particularly in understanding and targeting specific receptors like GPR109A for therapeutic purposes. This receptor is implicated in mediating the effects of nicotinic acid, thereby playing a role in lipid metabolism and related disorders. Understanding the interaction between 5-Bromo-2-(cyclohexyloxy)nicotinic acid derivatives and such receptors can lead to the development of new drugs with improved efficacy and reduced side effects (Lukasova et al., 2011).
Coordination Polymers and Material Science
The compound also finds significance in material science, particularly in the synthesis and study of coordination polymers. These polymers have a range of applications due to their unique properties, including luminescence and magnetism. The hydrothermal assembly using 5-Bromo-2-(cyclohexyloxy)nicotinic acid derivatives can lead to a variety of coordination compounds with distinct structural types and topologies, which are of interest for various industrial applications (Gu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-cyclohexyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-8-6-10(12(15)16)11(14-7-8)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBYYOCVBHONDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclohexyloxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



